molecular formula C15H22N2O4S B2932153 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide CAS No. 922133-53-7

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide

Cat. No.: B2932153
CAS No.: 922133-53-7
M. Wt: 326.41
InChI Key: UAILCIWSUGVIAW-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide is a synthetic chemical compound supplied for non-human research applications. This molecule features a benzoxazepine core, a seven-membered ring containing oxygen and nitrogen, fused to a benzene ring and functionalized with a 2-methylpropane-1-sulfonamide group. The molecular formula is C18H28N2O4S, and it has a molecular weight of 368.49 g/mol . This compound belongs to the sulfonamide class, a group known for diverse pharmacological activities. While the specific biological profile of this compound requires further investigation, structural analogs based on the benzoxazepinone scaffold have demonstrated significant research value. For instance, closely related sulfonamide-benzoxazepinone hybrids have been identified as potent and specific inverse agonists for nuclear receptors such as RORγ (Retinoic acid receptor-related Orphan Receptor Gamma) . In preclinical research, such inverse agonists work by destabilizing the receptor's active conformation, thereby modulating the transcription of genes involved in immune pathways, including those for interleukin-17 (IL-17) . This mechanism highlights the potential of this chemical class as a valuable tool for probing immunology and autoimmune diseases. Researchers can leverage this compound as a key intermediate or building block in medicinal chemistry programs aimed at developing novel therapeutic agents, or as a pharmacological probe for exploring specific biological targets. The product is provided for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-10(2)8-22(19,20)17-11-5-6-13-12(7-11)16-14(18)15(3,4)9-21-13/h5-7,10,17H,8-9H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAILCIWSUGVIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide typically involves multiple steps. The starting materials and reagents used in the synthesis can vary, but common steps include:

    Formation of the Benzoxazepine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfonamide Group: This can be achieved through sulfonation reactions using reagents such as sulfonyl chlorides.

    Final Modifications: Additional steps may be required to introduce specific substituents or to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Trifluoroethyl Group (6EW Ligand) : Introduces strong electron-withdrawing effects, enhancing metabolic stability but reducing solubility compared to the target compound’s 2-methylpropane group .
  • 3,3-Dimethyl vs. In contrast, the ethyl group in 6EW may allow greater conformational mobility.

Hydrogen-Bonding and Supramolecular Interactions

Both compounds exhibit hydrogen-bonding motifs mediated by the sulfonamide NH and oxo groups. However, the target compound’s 4-oxo group participates in stronger intermolecular interactions (e.g., with water or receptor residues) due to its position adjacent to the dimethyl-substituted ring . Graph set analysis (R²₂(8) motifs) reveals distinct packing patterns in crystals, influenced by steric hindrance from the 3,3-dimethyl groups .

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-methylpropane-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Synthesis

The compound features a benzoxazepine ring system characterized by a seven-membered heterocyclic structure containing both nitrogen and oxygen. Its unique structure contributes to its reactivity and potential therapeutic applications.

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

  • Cyclization of appropriate precursors to form the benzoxazepine ring.
  • Introduction of the dimethyl and oxo groups.
  • Final attachment of the 2-methylpropane sulfonamide moiety.

Common reagents include strong acids or bases and specific catalysts to facilitate these transformations.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanism includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that regulate cellular signaling pathways, impacting gene expression and cellular function.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

Antimicrobial Properties

Studies have shown that compounds structurally similar to benzoxazepines exhibit antimicrobial activity against various pathogens. This suggests a potential application in treating infections caused by bacteria and fungi.

Anticancer Activity

Preliminary studies indicate that this compound may display anticancer properties by inducing apoptosis in cancer cells. This effect is likely due to its ability to modulate signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of similar benzoxazepine compounds against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, indicating potential therapeutic applications in infectious diseases.

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of related compounds. The study demonstrated that treatment with these compounds led to increased apoptosis in human cancer cell lines, suggesting that this compound could be further explored for cancer therapy.

Data Summary

Activity TypeObservationsReferences
AntimicrobialEffective against S. aureus and E. coli,
AnticancerInduces apoptosis in cancer cell lines,
Anti-inflammatoryReduces levels of pro-inflammatory cytokines,

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